molecular formula C11H15BrOS B2688359 5-bromo-4-hexylthiophene-2-carbaldehyde CAS No. 291535-21-2

5-bromo-4-hexylthiophene-2-carbaldehyde

Cat. No.: B2688359
CAS No.: 291535-21-2
M. Wt: 275.2
InChI Key: KIIPXASZHQGYPN-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 5-bromo-4-hexylthiophene-2-carbaldehyde largely depends on its chemical reactivity. The aldehyde group can participate in various nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in synthetic chemistry .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-4-hexylthiophene-2-carbaldehyde is unique due to the presence of both a long alkyl chain (hexyl group) and a bromine atom, which enhances its solubility and reactivity compared to other thiophene derivatives. This makes it particularly useful in the synthesis of materials with specific electronic properties .

Properties

IUPAC Name

5-bromo-4-hexylthiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrOS/c1-2-3-4-5-6-9-7-10(8-13)14-11(9)12/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIPXASZHQGYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(SC(=C1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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